molecular formula C7H8O3S B13308995 2-(5-Methoxythiophen-2-yl)acetic acid

2-(5-Methoxythiophen-2-yl)acetic acid

Katalognummer: B13308995
Molekulargewicht: 172.20 g/mol
InChI-Schlüssel: HAMOPCNLFSIQHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Methoxythiophen-2-yl)acetic acid is an organic compound with the molecular formula C₇H₈O₃S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxythiophen-2-yl)acetic acid typically involves the reaction of 5-methoxythiophene with a suitable acetic acid derivative. One common method is the N-acylation reaction, where 2-aminothiophene-3-carbonitrile reacts with activated 2-(thiophen-2-yl)acetic acid . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The exact methods can vary depending on the manufacturer, but they generally follow similar principles as laboratory synthesis, with adjustments for scale and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Methoxythiophen-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different thiophene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-Methoxythiophen-2-yl)acetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(5-Methoxythiophen-2-yl)acetic acid involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or material science .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Thiophen-2-yl)acetic acid: Lacks the methoxy group, which can affect its reactivity and properties.

    2-(5-Methylthiophen-2-yl)acetic acid: Contains a methyl group instead of a methoxy group, leading to different chemical behavior.

    2-(5-Fluorothiophen-2-yl)acetic acid: The presence of a fluorine atom can significantly alter its electronic properties.

Uniqueness

2-(5-Methoxythiophen-2-yl)acetic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This functional group can enhance its solubility and potentially its biological activity compared to similar compounds .

Eigenschaften

Molekularformel

C7H8O3S

Molekulargewicht

172.20 g/mol

IUPAC-Name

2-(5-methoxythiophen-2-yl)acetic acid

InChI

InChI=1S/C7H8O3S/c1-10-7-3-2-5(11-7)4-6(8)9/h2-3H,4H2,1H3,(H,8,9)

InChI-Schlüssel

HAMOPCNLFSIQHQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(S1)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.